molecular formula C11H18 B14744998 Spiro[5.5]undec-1-ene CAS No. 699-56-9

Spiro[5.5]undec-1-ene

Cat. No.: B14744998
CAS No.: 699-56-9
M. Wt: 150.26 g/mol
InChI Key: AFXNVCRLTCZVIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undec-1-ene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One approach starts with the commercially available ketone 6-methylhept-5-en-2-one, which is transformed into 3,3-dimethyl-2-methylenecyclohexanone. This intermediate undergoes a Diels-Alder reaction with isoprene to form a spiro ketone. Subsequent olefination reactions yield the target this compound .

Industrial Production Methods

While specific industrial production methods for spiro[5These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undec-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted spiro[5.5]undecane derivatives .

Mechanism of Action

The mechanism of action of spiro[5.5]undec-1-ene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of these compounds, making them effective in modulating biological pathways. For example, spiro[5.5]undecane derivatives have been shown to inhibit certain kinases, which are crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[5.5]undec-1-ene stands out due to its spirocyclic structure, which imparts unique stereochemical properties. This makes it a valuable compound for studying chirality and developing chiral drugs. Additionally, its ability to undergo various chemical reactions and form diverse derivatives enhances its utility in research and industrial applications .

Properties

CAS No.

699-56-9

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

spiro[5.5]undec-4-ene

InChI

InChI=1S/C11H18/c1-3-7-11(8-4-1)9-5-2-6-10-11/h3,7H,1-2,4-6,8-10H2

InChI Key

AFXNVCRLTCZVIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC=C2

Origin of Product

United States

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